molecular formula C11H12O2 B3433266 3-(2,3-Dimethylphenyl)-2-propenoic acid CAS No. 1963-30-0

3-(2,3-Dimethylphenyl)-2-propenoic acid

Cat. No.: B3433266
CAS No.: 1963-30-0
M. Wt: 176.21 g/mol
InChI Key: KFSAGQATXXCOAX-UHFFFAOYSA-N
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Description

Contextual Significance within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. nih.gov This arrangement gives rise to a unique set of physical and chemical properties. The aromatic ring influences the acidity of the carboxyl group, while the carboxyl group, in turn, affects the reactivity of the aromatic ring toward electrophilic substitution. rsc.org These compounds serve as vital intermediates in the synthesis of a wide array of products, including pharmaceuticals, polymers, and dyes. nih.gov

3-(2,3-Dimethylphenyl)-2-propenoic acid fits within this class, with the acrylic acid side chain extending the conjugation of the aromatic system. The presence of the two methyl groups on the phenyl ring introduces specific electronic and steric factors that can modulate its properties compared to unsubstituted cinnamic acid. Research into such substituted aromatic carboxylic acids is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired characteristics. wikipedia.org

Overview of Research Trajectories for α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids, including cinnamic acid and its derivatives, are a significant class of compounds due to their versatile reactivity and presence in numerous biologically active molecules. researchgate.net A primary research focus is their synthesis, with the Knoevenagel condensation being a prominent method. This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, often in the presence of a basic catalyst like pyridine (B92270) and piperidine. wikipedia.orgorganicreactions.org

The resulting α,β-unsaturated system is a key functional group that participates in a variety of chemical transformations. The double bond and the carboxylic acid group can be modified to produce a diverse range of derivatives. researchgate.net Research in this area often explores the development of more efficient and environmentally friendly synthetic methods, as well as the investigation of the pharmacological potential of the synthesized compounds. Studies have shown that the substitution pattern on the phenyl ring of cinnamic acid derivatives can significantly influence their biological activities. nih.gov

Scope and Academic Focus of the Research

Academic research involving this compound, while not extensive, is situated at the intersection of synthetic methodology and the study of structure-property relationships. The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of 2,3-dimethylbenzaldehyde (B27725) with malonic acid. wikipedia.orgorganicreactions.org The reaction conditions, such as the choice of solvent and catalyst, can be varied to optimize the yield and purity of the product.

The primary academic focus on this and related ortho-substituted cinnamic acids often revolves around understanding how the position and nature of the substituents on the aromatic ring affect the compound's chemical behavior and potential applications. nih.gov For instance, the presence of the ortho-methyl group can introduce steric hindrance that may influence the planarity of the molecule and its ability to interact with biological targets. Furthermore, the electronic effects of the two methyl groups can impact the reactivity of the acrylic acid moiety. While specific, in-depth studies on this compound are limited, its synthesis and properties can be inferred from the broader body of research on substituted cinnamic acids.

Chemical Compound Information

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound(2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid5732-05-8C₁₁H₁₂O₂176.21
2,3-Dimethylbenzaldehyde-5973-71-7C₉H₁₀O134.18
Malonic AcidPropanedioic acid141-82-2C₃H₄O₄104.06
PyridineAzine, Azabenzene110-86-1C₅H₅N79.10
PiperidineHexahydropyridine110-89-4C₅H₁₁N85.15

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSAGQATXXCOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405853
Record name 3-(2,3-dimethylphenyl)prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1963-30-0
Record name 3-(2,3-dimethylphenyl)prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 2,3 Dimethylphenyl 2 Propenoic Acid

Direct Condensation Approaches for Substituted Cinnamic Acid Analogues

Direct condensation methods are among the most efficient routes for synthesizing cinnamic acids and their derivatives. These reactions typically involve the formation of the carbon-carbon double bond by condensing an aromatic aldehyde with a compound containing an active methylene (B1212753) group. For the synthesis of 3-(2,3-Dimethylphenyl)-2-propenoic acid, the key precursor is 2,3-dimethylbenzaldehyde (B27725).

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. wikipedia.orgmdpi.com In the context of synthesizing this compound, the reaction proceeds between 2,3-dimethylbenzaldehyde and a compound with an activated methylene group, such as malonic acid or its esters. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgresearchgate.net

The Doebner modification of the Knoevenagel condensation is particularly well-suited for this synthesis. wikipedia.orgorganic-chemistry.org This variant uses malonic acid as the active methylene component and a basic solvent system, commonly pyridine (B92270) with a catalytic amount of piperidine. wikipedia.orgugm.ac.idyoutube.com The reaction mechanism involves the initial formation of a vinylogous malonic acid intermediate, which then undergoes in-situ decarboxylation (loss of CO₂) upon heating to yield the final α,β-unsaturated carboxylic acid. wikipedia.orgnih.gov

Modern advancements have introduced more environmentally benign and efficient catalytic systems for this transformation. These include microwave-assisted synthesis and the use of alternative catalysts to replace the often-toxic pyridine. semanticscholar.orgjocpr.com

Table 1: Catalytic Systems for Knoevenagel Condensation in Cinnamic Acid Synthesis

Catalyst System Solvent Conditions Key Advantages References
Pyridine / Piperidine Pyridine or excess reagent Heating (reflux) Classic, well-established method ugm.ac.idbiointerfaceresearch.comderpharmachemica.com
Tetrabutylammonium bromide (TBAB) / K₂CO₃ Water Microwave irradiation Environmentally friendly, rapid, high purity semanticscholar.orgjocpr.comthepharmajournal.com
L-Proline Ethanol (B145695) 40 °C Sustainable, good to high yields nih.gov
Polyphosphate Ester (PPE) Solvent-free Microwave irradiation Good for electron-donating groups jocpr.comthepharmajournal.com
Boric Acid Aqueous Ethanol Room Temperature Mild conditions, effective catalyst mdpi.com

The Perkin reaction is a classical method for the synthesis of cinnamic acids, developed by William Henry Perkin. wikipedia.orglongdom.org The traditional Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgiitk.ac.inlongdom.org For the target molecule, this would involve reacting 2,3-dimethylbenzaldehyde with acetic anhydride and sodium acetate. The mechanism proceeds through the formation of an enolate from the anhydride, which then adds to the aldehyde. Subsequent dehydration and hydrolysis yield the final unsaturated acid. iitk.ac.in A significant drawback of the Perkin reaction is that it can be inefficient for aldehydes bearing electron-donating substituents. jocpr.comthepharmajournal.com

While the classic Perkin reaction uses an anhydride, related condensations utilizing malonic acid are often more effective for this class of compound. As discussed under the Knoevenagel-Doebner reaction (Section 2.1.1), the condensation of 2,3-dimethylbenzaldehyde with malonic acid is a highly effective and common strategy. atlantis-press.combepls.com This approach is advantageous over the Perkin reaction as it often proceeds with higher yields and under milder conditions, especially for substituted benzaldehydes. thepharmajournal.com

Multi-Step Synthesis Pathways Involving Aromatic Ring Introduction

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.commdpi.com A viable pathway to this compound could begin with 1,2-dimethylbenzene (o-xylene).

The synthesis would proceed via the following hypothetical steps:

Friedel-Crafts Acylation: o-Xylene is acylated with an acyl halide, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov This reaction forms 2,3-dimethylacetophenone. The product is deactivated towards further acylation, preventing polysubstitution. organic-chemistry.org

Chain Elongation: The resulting ketone can be converted to the target α,β-unsaturated acid through various methods. One common route is the Horner-Wadsworth-Emmons reaction. The ketone would be treated with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base to form ethyl 3-(2,3-dimethylphenyl)-2-propenoate.

Hydrolysis: The final step involves the hydrolysis of the resulting ester, typically under acidic or basic conditions, to yield this compound.

This multi-step approach offers flexibility but requires careful control of regioselectivity during the initial acylation step. libretexts.orgrsc.org

Grignard reagents are potent carbon-based nucleophiles widely used for creating new carbon-carbon bonds. illinois.edumasterorganicchemistry.com A synthesis strategy for this compound can be devised using a Grignard reagent derived from a substituted xylene.

A potential synthetic sequence is as follows:

Grignard Reagent Formation: The synthesis begins with a halogenated 1,2-dimethylbenzene, for instance, 1-bromo-2,3-dimethylbenzene. This aryl halide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 2,3-dimethylphenylmagnesium bromide. miracosta.eduadichemistry.comlibretexts.org

Carbon-Carbon Bond Formation: The highly reactive Grignard reagent can then be reacted with a suitable three-carbon electrophile. For example, addition to carbon dioxide (CO₂) followed by an acidic workup (carboxylation) would produce 2,3-dimethylbenzoic acid. adichemistry.comlibretexts.org While this forms a carboxylic acid, it would require subsequent steps to add the two-carbon vinyl group. A more direct, albeit challenging, approach would be the reaction with an electrophile like acrolein, which would introduce the three-carbon chain, followed by oxidation of the resulting secondary alcohol to the carboxylic acid.

The Reformatsky reaction provides a direct method for synthesizing β-hydroxy esters, which are key precursors to α,β-unsaturated esters and acids. byjus.comorganic-chemistry.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgbeilstein-journals.org

The pathway to this compound using this method is:

Organozinc Reagent Formation and Addition: An α-halo ester, such as ethyl bromoacetate, is treated with activated zinc dust. The zinc undergoes oxidative insertion into the carbon-halogen bond to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orglscollege.ac.in This enolate is less reactive than Grignard reagents and does not typically react with the ester functionality. wikipedia.orglscollege.ac.in

Condensation: In the presence of 2,3-dimethylbenzaldehyde, the Reformatsky enolate adds to the carbonyl carbon to form a zinc alkoxide intermediate. byjus.com

Hydrolysis and Dehydration: An acidic workup protonates the alkoxide to yield the β-hydroxy ester, ethyl 3-hydroxy-3-(2,3-dimethylphenyl)propanoate. This intermediate is then subjected to dehydration, typically by heating with an acid catalyst, to eliminate a molecule of water and form the α,β-unsaturated ester, ethyl 3-(2,3-dimethylphenyl)-2-propenoate.

Final Hydrolysis: The unsaturated ester is then hydrolyzed to the target carboxylic acid, this compound.

This pathway is highly effective for generating the desired carbon skeleton and introducing the double bond in a controlled manner. documentsdelivered.com

Stereoselective Synthesis of this compound Isomers

The synthesis of specific geometric isomers, (E) and (Z), of this compound requires stereoselective methods that control the configuration of the carbon-carbon double bond. The spatial arrangement of the substituents around the double bond defines the isomer, leading to distinct physical and chemical properties.

Key strategies for achieving stereoselectivity in the synthesis of α,β-unsaturated acids like this compound include the Knoevenagel-Doebner condensation and the Wittig reaction.

Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. nih.govnih.gov For the synthesis of this compound, 2,3-dimethylbenzaldehyde would be reacted with malonic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine as both a solvent and a catalyst, typically leads to the thermodynamically more stable (E)-isomer as the major product, often accompanied by decarboxylation. nih.gov The reaction generally proceeds with high stereoselectivity for the trans configuration.

Wittig Reaction: The Wittig reaction provides a versatile method for alkene synthesis with predictable stereochemistry, which depends on the nature of the phosphorus ylide used. researchgate.netmdpi.com An aldehyde (2,3-dimethylbenzaldehyde) reacts with a phosphonium (B103445) ylide to form an alkene. nih.govresearchgate.net

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., an ester group, such as in (triphenylphosphoranylidene)acetic acid ethyl ester) generally favor the formation of the (E)-alkene. mdpi.com Subsequent hydrolysis of the resulting ester would yield the (E)-3-(2,3-Dimethylphenyl)-2-propenoic acid.

Non-stabilized Ylides: Non-stabilized ylides (e.g., those with alkyl substituents) typically yield the (Z)-alkene as the major product. mdpi.com The Schlosser modification can be employed to enhance the formation of the (E)-alkene when using non-stabilized ylides. researchgate.net

The choice of reaction pathway allows for the targeted synthesis of either the (E) or (Z) isomer. While acid-catalyzed esterification is effective for (E)-isomers, sterically hindered (Z)-isomers often require alternative methods, such as reaction with the corresponding carboxylate anion, to achieve good yields. nih.gov

Table 1: Comparison of Stereoselective Synthesis Methods for this compound Isomers This table is illustrative and based on general reaction mechanisms.

Method Reactants Typical Catalyst/Base Expected Major Isomer Key Features
Knoevenagel-Doebner Condensation 2,3-Dimethylbenzaldehyde, Malonic AcidPyridine, Piperidine(E)High stereoselectivity for the thermodynamically stable trans product. nih.gov
Wittig Reaction (Stabilized Ylide) 2,3-Dimethylbenzaldehyde, (Carbethoxymethylene)triphenylphosphorane-(E)Reaction proceeds to form the (E)-ester, which is then hydrolyzed to the acid. mdpi.com
Wittig Reaction (Non-stabilized Ylide) 2,3-Dimethylbenzaldehyde, Wittig reagent derived from a haloacetic acidStrong base (e.g., n-BuLi)(Z)Kinetically controlled reaction favors the cis product. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. nsf.gov Traditional methods for synthesizing cinnamic acids, such as the Perkin reaction, often require high temperatures and the use of acetic anhydride with a basic catalyst, which may not align with green chemistry goals. bepls.comrsc.org

Modern approaches focus on improving the efficiency and sustainability of these syntheses. Key green strategies applicable to the production of this compound include:

Use of Greener Solvents and Catalysts: The Knoevenagel condensation is a primary route for cinnamic acid synthesis. nih.gov Green modifications focus on replacing hazardous solvents like pyridine with safer alternatives such as ethanol or water, or even performing the reaction under solvent-free conditions. nih.gov The use of non-toxic, recyclable catalysts like ammonium (B1175870) salts (ammonium chloride, ammonium bicarbonate) or solid catalysts has been explored to replace pyridine and piperidine.

Energy Efficiency and Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Applying microwave irradiation to the Knoevenagel condensation of 2,3-dimethylbenzaldehyde and malonic acid can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govnsf.gov This method enhances energy efficiency compared to conventional heating.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. nsf.gov The condensation of an aryl aldehyde with malonic acid can be performed under solvent-free conditions, often with microwave heating, to produce cinnamic acid derivatives in high yields. nsf.gov This approach offers significant environmental benefits by reducing volatile organic compound (VOC) emissions.

By adopting these principles, the synthesis of this compound can be made more sustainable and economically viable.

Table 2: Illustrative Comparison of Traditional vs. Green Synthesis Approach for (E)-3-(2,3-Dimethylphenyl)-2-propenoic acid This table provides a hypothetical comparison based on established principles for cinnamic acid synthesis.

Principle Traditional Method (e.g., Perkin Reaction) Green Method (e.g., Microwave-Assisted, Solvent-Free Knoevenagel) Green Chemistry Advantage
Prevention of Waste Often generates stoichiometric byproducts.High-yield reaction with water and CO₂ as the only byproducts.Higher atom economy and less waste. nsf.gov
Safer Solvents & Auxiliaries Uses acetic anhydride and potentially high-boiling solvents. rsc.orgSolvent-free or uses benign solvents like water or ethanol. nih.govEliminates hazardous solvent use and waste.
Design for Energy Efficiency Requires prolonged heating at high temperatures (e.g., 180°C for several hours). nih.govReaction completes in minutes under microwave irradiation. nih.govSignificant reduction in energy consumption and reaction time.
Use of Catalysis Uses a stoichiometric base catalyst. rsc.orgEmploys a catalytic amount of a less hazardous base (e.g., ammonium salt).Reduces waste and avoids stoichiometric reagents.

Chemical Reactivity and Mechanistic Investigations of 3 2,3 Dimethylphenyl 2 Propenoic Acid

Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated System

The propenoic acid portion of the molecule, being an α,β-unsaturated carbonyl system, is susceptible to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the carboxyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the double bond itself nucleophilic.

Hydroarylation Reactions of the Carbon-Carbon Double Bond

Hydroarylation involves the addition of an aryl group and a hydrogen atom across a double or triple bond. For α,β-unsaturated systems like 3-(2,3-dimethylphenyl)-2-propenoic acid, this reaction can be catalyzed by various transition metals, such as palladium, nickel, or rhodium. The reaction typically proceeds via the addition of an aryl-metal species to the double bond, followed by protonolysis.

The regioselectivity of the hydroarylation of α,β-unsaturated carboxylic acids is influenced by the electronic nature of the substrate and the catalyst system employed. Generally, the aryl group adds to the β-position due to the electrophilic nature of this carbon.

Table 1: Potential Hydroarylation Reactions of this compound

Arylating AgentCatalystProduct
Arylboronic AcidPd(II) or Rh(I) Complex3-Aryl-3-(2,3-dimethylphenyl)propanoic acid
Diaryliodonium SaltPd(OAc)₂3-Aryl-3-(2,3-dimethylphenyl)propanoic acid
Arene (C-H activation)Ru(II) or Ir(I) Complex3-Aryl-3-(2,3-dimethylphenyl)propanoic acid

Note: The specific conditions and yields for these reactions would require experimental investigation.

Addition Reactions across the Alkenyl Carboxylic Acid Functionality

The polarized double bond of this compound readily undergoes addition reactions.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond proceeds via an electrophilic addition mechanism. The reaction of trans-cinnamic acid with bromine is known to be diastereoselective, typically yielding the anti-addition product through a bromonium ion intermediate acs.orgscribd.com. A similar outcome would be expected for this compound, leading to the formation of 2,3-dihalo-3-(2,3-dimethylphenyl)propanoic acid. Chloroperoxidase-catalyzed halogenation has also been demonstrated for trans-cinnamic acid and its derivatives, producing 2-halo-3-hydroxycarboxylic acids nih.govsemanticscholar.org.

Michael Addition: The β-carbon is susceptible to nucleophilic attack in a conjugate addition, or Michael reaction. A variety of nucleophiles, including enolates, amines, and thiols, can add to the double bond under basic conditions libretexts.org. This provides a route to a wide range of 3-substituted-3-(2,3-dimethylphenyl)propanoic acid derivatives.

Table 2: Representative Addition Reactions

ReagentReaction TypeProduct
Br₂ in CCl₄Electrophilic Halogenation2,3-Dibromo-3-(2,3-dimethylphenyl)propanoic acid
HBrHydrohalogenation3-Bromo-3-(2,3-dimethylphenyl)propanoic acid (Markovnikov's rule does not apply in the usual sense due to conjugation)
Diethyl malonate / NaOEtMichael AdditionDiethyl 2-(1-(2,3-dimethylphenyl)-3-oxopropan-1-yl)malonate (after hydrolysis and decarboxylation, yields 4-(2,3-dimethylphenyl)-4-oxobutanoic acid)

Aromatic Substitution Reactions on the Dimethylphenyl Moiety

The 2,3-dimethylphenyl group can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aromatic ring determine the regiochemical outcome of electrophilic substitution reactions wikipedia.orglumenlearning.comlibretexts.org.

Methyl Groups (-CH₃): Both methyl groups are activating and ortho-, para-directing due to hyperconjugation and a weak inductive effect organicchemistrytutor.com.

Propenoic Acid Group (-CH=CHCOOH): This group is deactivating and meta-directing because the carbonyl group withdraws electron density from the ring through resonance organicchemistrytutor.com.

The combined influence of these groups dictates the positions most susceptible to electrophilic attack. The two methyl groups strongly activate the positions ortho and para to them (positions 4, 5, and 6). The deactivating propenoic acid group directs incoming electrophiles to the positions meta to its point of attachment (positions 4 and 6). Therefore, positions 4 and 6 are strongly activated by the methyl groups and also favored by the directing effect of the propenoic acid group, making them the most likely sites for substitution. Position 5 is activated by one methyl group (para to the 2-methyl) and less sterically hindered.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionActivating/Deactivating InfluenceSteric HindrancePredicted Reactivity
4Activated (ortho to 3-CH₃), Meta to -CH=CHCOOHModerateHighly Favored
5Activated (para to 2-CH₃, meta to 3-CH₃)LowFavored
6Activated (ortho to 2-CH₃), Meta to -CH=CHCOOHHighLess Favored

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings organic-chemistry.org. This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species can then react with various electrophiles.

The carboxylic acid group (or its corresponding carboxylate) is known to be an effective DMG organic-chemistry.orgsemanticscholar.orgrsc.orgunblog.fr. In the case of this compound, the carboxylate formed upon initial deprotonation could direct lithiation to the C6 position of the dimethylphenyl ring. This is because the C6 position is ortho to the point of attachment of the vinyl group which is conjugated to the directing carboxylate group.

The general mechanism involves coordination of the organolithium reagent to the carboxylate, followed by deprotonation of the sterically most accessible ortho-proton.

Table 4: Potential Products via Directed Ortho-Metalation at C6

Electrophile (E+)Reagent (E)Product (Substituted at C6)
Iodonium ionI₂3-(6-Iodo-2,3-dimethylphenyl)-2-propenoic acid
Carbonyl(CH₃)₂CO3-(6-(2-Hydroxypropan-2-yl)-2,3-dimethylphenyl)-2-propenoic acid
Silylating agent(CH₃)₃SiCl3-(6-(Trimethylsilyl)-2,3-dimethylphenyl)-2-propenoic acid

Oxidative and Reductive Transformations of the Carboxylic Acid and Alkene Groups

Both the carbon-carbon double bond and the carboxylic acid group are susceptible to a range of oxidative and reductive transformations.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the carbon-carbon double bond libretexts.orgresearchgate.netualberta.camasterorganicchemistry.com. Ozonolysis of cinnamic acid, followed by a workup, typically yields benzaldehyde and glyoxylic acid tandfonline.comtandfonline.comrsc.orgsemanticscholar.orgresearchgate.net. A similar reaction with this compound would be expected to produce 2,3-dimethylbenzaldehyde (B27725). Milder oxidation conditions, for example with a peroxy acid like m-CPBA, could lead to the formation of the corresponding epoxide, 3-(2,3-dimethylphenyl)oxirane-2-carboxylic acid.

Reduction: The molecule offers two primary sites for reduction: the alkene and the carboxylic acid.

Alkene Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the carbon-carbon double bond to yield 3-(2,3-dimethylphenyl)propanoic acid researchgate.netnsf.gov. Diimide (N₂H₂), generated in situ from hydrazine (B178648), is a chemoselective reagent that reduces non-polar double bonds and would also be effective for this transformation, offering a metal-free alternative wikipedia.orgacs.orgresearchgate.net. Iridium-catalyzed 1,4-reduction is also a known method for α,β-unsaturated carboxylic acids mdpi.com.

Carboxylic Acid Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2,3-dimethylphenyl)-2-propen-1-ol (cinnamyl alcohol derivative), using strong reducing agents like lithium aluminum hydride (LiAlH₄). More recently, enzymatic reductions using carboxylic acid reductases have been developed for the conversion of cinnamic acid to cinnamyl alcohol nih.govresearchgate.net. Selective reduction of the carboxylic acid in the presence of the alkene is challenging with common hydrides but can be achieved using specific reagents or protection-deprotection strategies.

Table 5: Summary of Oxidative and Reductive Reactions

Reagent(s)TransformationProduct
1. O₃, 2. Zn/H₂O or (CH₃)₂SOxidative Cleavage2,3-Dimethylbenzaldehyde
Hot, acidic KMnO₄Oxidative Cleavage2,3-Dimethylbenzoic acid
H₂/Pd-CAlkene Hydrogenation3-(2,3-Dimethylphenyl)propanoic acid
Diimide (N₂H₂)Alkene Reduction3-(2,3-Dimethylphenyl)propanoic acid
1. BH₃·THF, 2. H₃O⁺Carboxylic Acid Reduction3-(2,3-Dimethylphenyl)-2-propen-1-ol

Investigating Reaction Intermediates and Transition States of this compound

A comprehensive review of available scientific literature and computational chemistry databases did not yield specific studies focused on the reaction intermediates and transition states of this compound. While general principles of chemical reactivity for substituted cinnamic acids are well-established, detailed mechanistic investigations, including the characterization and energetics of transient species for this particular compound, are not publicly available.

Therefore, it is not possible to provide detailed research findings, data tables, or a thorough analysis of the reaction intermediates and transition states specifically for this compound as requested.

General mechanistic pathways for reactions of α,β-unsaturated carboxylic acids, such as electrophilic additions to the carbon-carbon double bond, typically proceed through carbocationic intermediates. The stability of these intermediates is influenced by the electronic and steric effects of the substituents on the phenyl ring. In the case of this compound, the two methyl groups would be expected to exert a positive inductive effect, potentially stabilizing a carbocation intermediate at the benzylic position.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the geometry and energy of transition states and intermediates. However, no specific computational studies on this compound were identified. Such a study would be necessary to provide the quantitative data required for a detailed discussion and for the generation of data tables.

Similarly, experimental techniques like flash photolysis, stopped-flow spectroscopy, or in-situ NMR spectroscopy, which can be used to detect and characterize reactive intermediates, have not been reported in the literature for this compound.

Without dedicated research on this compound, any discussion of its reaction intermediates and transition states would be speculative and fall outside the scope of providing scientifically accurate and detailed findings as per the instructions.

Derivatization and Analogues of 3 2,3 Dimethylphenyl 2 Propenoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid functional group of 3-(2,3-dimethylphenyl)-2-propenoic acid is a prime site for derivatization, most commonly through esterification and amidation.

Ester Derivatives: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A common laboratory method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid and alcohol with a strong acid like sulfuric acid. sphinxsai.com Alternatively, for more sensitive substrates, the reaction can be mediated by coupling agents. For instance, the reaction of a related compound, fenofibric acid, with various alcohols was performed to synthesize a series of ester prodrugs. researchgate.net Similarly, 3-(furan-2-yl)propenoic acids have been converted to their methyl esters using dimethyl sulfate (B86663) and sodium hydroxide (B78521) in methanol. mdpi.com These methods are broadly applicable for the synthesis of simple alkyl or more complex esters of this compound.

Amide Derivatives: Amide synthesis involves the coupling of the carboxylic acid with an amine. A highly effective method for this transformation utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), often with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like dichloromethane (B109758) (CH2Cl2). ajchem-a.com This approach has been used to prepare amide derivatives of various non-steroidal anti-inflammatory drugs (NSAIDs) that contain a carboxyl group. ajchem-a.comgoogle.com Another method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine to form the amide bond. google.com This two-step procedure is robust and has been used to prepare a wide range of amide derivatives from various carboxylic acids. google.com

Table 1: General Methods for Ester and Amide Synthesis
Derivative TypeReagents & ConditionsGeneral Application
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄), RefluxFischer-Speier esterification for simple alkyl esters. sphinxsai.com
Dimethyl Sulfate, NaOH, MethanolMethyl ester synthesis from the corresponding acid. mdpi.com
Amides Amine, DCC, DMAP, CH₂Cl₂Direct coupling of the carboxylic acid with an amine at room temperature. ajchem-a.com
1. SOCl₂, Dimethylacetamide; 2. AmineConversion to acid chloride followed by reaction with an amine. google.com

Halogenated and Substituted Phenyl Analogues

Introducing substituents, particularly halogens, onto the phenyl ring of this compound can significantly alter the molecule's electronic and steric properties. The synthesis of such analogues typically starts from a substituted phenyl precursor. For example, the synthesis of halogenated phenyl propanamide analogues often begins with a corresponding halogenated phenylacetic or phenylpropionic acid. nih.gov

The synthesis of ortho-substituted biphenyl (B1667301) mannosides, for instance, involved a Suzuki cross-coupling reaction between a protected mannoside containing a 2-substituted 4-bromophenol (B116583) and a substituted phenyl boronic acid. nih.gov This highlights a general strategy where a pre-functionalized phenyl ring is coupled to the rest of the molecule. Similarly, various substituted phenyl compounds can be created by choosing the appropriately substituted starting materials, such as a substituted benzaldehyde, which is then used in a condensation reaction (e.g., Knoevenagel or Perkin reaction) to form the propenoic acid moiety. The inventor of a patent related to (substituted-phenyl)-propenal moiety compounds synthesized new derivatives to evaluate their biological activity. google.com

Heterocyclic Conjugates and Fused Systems

The this compound framework is a valuable precursor for synthesizing more complex heterocyclic structures. Its reactive sites allow for cyclization and conjugation reactions, leading to diverse chemical scaffolds.

Organotin(IV) carboxylates are a well-studied class of organometallic compounds. The synthesis of these derivatives involves the reaction of a carboxylic acid with an organotin(IV) oxide, hydroxide, or chloride. nih.gov A general method is to reflux stoichiometric amounts of the carboxylic acid, such as this compound, with the corresponding organotin(IV) oxide (e.g., dibutyltin(IV) oxide) or hydroxide in a solvent like toluene, which allows for the azeotropic removal of water. nih.govmdpi.com An alternative route involves first preparing the sodium salt of the carboxylic acid and then reacting it with an organotin(IV) chloride in an anhydrous organic solvent. sysrevpharm.orgnih.gov These reactions typically yield stable, crystalline solids that are soluble in common organic solvents. nih.gov The resulting di- and triorganotin(IV) carboxylates exhibit diverse structures, often featuring bidentate coordination of the carboxylate group to the tin center in the solid state. nih.gov

The propenoic acid structure can be a key element in building thiazole (B1198619) and benzimidazole (B57391) ring systems, which are important pharmacophores.

Thiazole Scaffolds: Thiazole derivatives can be synthesized from precursors that can react to form the five-membered ring. For example, a study on novel thiazole derivatives involved refluxing 3-[1-(4-acetylphenyl)thioureido]propanoic acid with substituted phenacyl bromides to generate the thiazole ring. nih.gov While this does not directly use this compound, it illustrates a pathway where a modified propanoic acid derivative acts as a foundational block for a thiazole system. The synthesis of other thiazole derivatives often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis), a reaction to which derivatives of the title compound could be adapted. ebi.ac.uk

Benzimidazole Scaffolds: The synthesis of thiazolo[3,2-a]benzimidazoles, a fused heterocyclic system, often starts from 2-mercaptobenzimidazole (B194830). nih.govresearchgate.net This starting material can be reacted with various electrophiles. For instance, reaction with α-halo ketones leads to an intermediate that is then cyclized to form the thiazole ring fused to the benzimidazole core. researchgate.net A derivative of this compound, such as a corresponding α-haloketone, could potentially be used in such a reaction to incorporate the dimethylphenyl moiety into the final fused system.

Arylpropenoic acids and their derivatives are well-established precursors for the synthesis of pyridazinones. Research has shown that 3-aroylprop-2-enoic acids can react with hydrazine (B178648) (N₂H₄) in boiling ethanol (B145695) to yield the corresponding pyridazinone derivatives. ekb.egresearchgate.net This reaction involves the condensation of hydrazine with the dicarbonyl functionality (the ketone and the carboxylic acid) of the precursor to form the six-membered heterocyclic ring.

The general applicability of this reaction makes this compound a suitable starting material for producing 6-(2,3-dimethylphenyl) substituted pyridazinones. These pyridazinone scaffolds are themselves versatile intermediates for further chemical transformations, including the synthesis of fused heterocyclic systems like triazolopyridazines. ekb.egasianpubs.org The pyridazinone ring is present in many compounds with significant biological activities. nih.gov

Table 2: Heterocyclic Synthesis from Propenoic Acid Precursors
Heterocyclic SystemSynthetic StrategyPrecursor Type
Pyridazinones Reaction with hydrazine hydrate (B1144303) in boiling alcohol. ekb.egresearchgate.net3-Aroylprop-2-enoic acids.
Thiazoles Hantzsch synthesis: reaction of a thioamide with an α-haloketone.α-Haloketone derivatives.
Thiazolo[3,2-a]benzimidazoles Reaction of 2-mercaptobenzimidazole with an α-halo ketone followed by cyclization. nih.govresearchgate.netα-Haloketone derivatives.

Structural Modifications for Exploring Structure-Activity Relationships

The synthesis of derivatives and analogues of this compound is fundamental to exploring structure-activity relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological or chemical activity. By systematically modifying the parent compound and evaluating the resulting analogues, researchers can identify key pharmacophores and optimize properties.

Common strategies in SAR studies include:

Varying Substituents: Introducing different functional groups (e.g., halogens, alkyl, alkoxy) at various positions on the phenyl ring to probe the effects of electronics and sterics. nih.govnih.gov

Derivatizing the Carboxyl Group: Converting the carboxylic acid to esters, amides, or other functional groups changes properties like polarity, hydrogen bonding capability, and metabolic stability. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties. For instance, replacing a phenyl ring with a heterocyclic ring like thiazole or pyridine (B92270). ebi.ac.uknih.gov

These systematic modifications allow for the mapping of the chemical space around the core structure, leading to the identification of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For "3-(2,3-Dimethylphenyl)-2-propenoic acid," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provides a complete picture of the proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the different types of protons in the molecule: aromatic, vinylic, methyl, and the acidic proton of the carboxylic acid.

Aromatic Protons: The three protons on the dimethylphenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to their positions, they will exhibit a specific splitting pattern (coupling) that can help assign each proton to its specific location on the ring.

Vinylic Protons: The two protons on the carbon-carbon double bond (-CH=CH-) of the propenoic acid chain are expected to appear as doublets in the region of δ 6.0-8.0 ppm. The large coupling constant (typically J ≈ 16 Hz) between these two protons would confirm the trans (or E) configuration, which is generally more stable for cinnamic acid derivatives. rsc.org

Methyl Protons: The two methyl groups attached to the benzene ring are expected to appear as sharp singlets in the upfield region of the spectrum (typically δ 2.0-2.5 ppm).

Carboxylic Acid Proton: The acidic proton of the -COOH group is typically a broad singlet that appears far downfield, often above δ 10.0 ppm, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For "this compound," distinct signals are expected for the carbonyl carbon, aromatic carbons, vinylic carbons, and methyl carbons.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded and typically appears in the δ 165-175 ppm region. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 120-140 ppm range. The carbons bearing the methyl groups and the propenoic acid side chain will have distinct chemical shifts compared to the carbons bearing only hydrogen atoms. nih.gov

Vinylic Carbons: The two carbons of the C=C double bond will also be found in the downfield region, typically between δ 115-145 ppm. rsc.org

Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region of the spectrum, usually below δ 30 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons, such as those on the aromatic ring and the vinylic protons.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signal for each protonated carbon.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework.

Predicted NMR Data for this compound

Assignment¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
-COOH>10.0 (broad s)~170
Ar-H7.0 - 7.5 (m)125 - 140
Ar-C-
=CH-Ar7.5 - 7.8 (d, J≈16 Hz)~145
=CH-COOH6.3 - 6.6 (d, J≈16 Hz)~120
-CH₃2.2 - 2.4 (s)~20

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. For "this compound," ssNMR can differentiate between different polymorphs (different crystal packing arrangements of the same molecule), which can have distinct physical properties. tib.eu By analyzing the chemical shifts and line shapes in ssNMR spectra, information about molecular conformation, intermolecular interactions (such as hydrogen bonding in the carboxylic acid dimers), and the local environment of each atom in the solid state can be obtained. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. tib.eu

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific bonds. For "this compound," key expected absorptions include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. nih.gov

C=C Stretch: An absorption band in the region of 1625-1640 cm⁻¹ is due to the stretching of the propenoic C=C double bond. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

C-H Bends: Out-of-plane C-H bending vibrations for the trans-disubstituted double bond typically appear as a strong band around 980 cm⁻¹. Bending vibrations for the aromatic C-H bonds are also observed in the fingerprint region (600-900 cm⁻¹).

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the scattering of light. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C stretching of the alkene and the aromatic ring are expected to show strong signals in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum.

Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-H stretch (carboxylic acid)2500-3300 (broad)FT-IR
C=O stretch (carbonyl)1680-1710FT-IR (Strong), FT-Raman (Moderate)
C=C stretch (alkene)1625-1640FT-IR (Moderate), FT-Raman (Strong)
C=C stretch (aromatic)1450-1600FT-IR & FT-Raman
C-H bend (trans-alkene)~980FT-IR (Strong)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For "this compound" (molecular formula C₁₁H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of 176.0837 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 176. The fragmentation pattern would likely involve characteristic losses from the parent molecule:

Loss of a hydroxyl radical (•OH): A peak at m/z = 159, corresponding to the [M - OH]⁺ ion.

Loss of a carboxyl group (•COOH): A peak at m/z = 131, corresponding to the [M - COOH]⁺ ion.

Decarboxylation (loss of CO₂): A peak at m/z = 132, resulting from the [M - CO₂]⁺• ion. This is a common fragmentation pathway for cinnamic acids.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of "this compound," it is possible to determine the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. This technique would confirm the trans geometry of the double bond and reveal the conformation of the molecule, including the dihedral angle between the phenyl ring and the propenoic acid side chain. Furthermore, X-ray crystallography provides detailed information about the intermolecular interactions, such as the hydrogen-bonding pattern of the carboxylic acid groups, which typically form centrosymmetric dimers in the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a means to predict molecular properties with a high degree of accuracy. These methods are founded on the principles of quantum mechanics and are essential for a detailed exploration of chemical systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. cnr.itmdpi.com

Table 1: Illustrative Optimized Geometric Parameters for Cinnamic Acid (s-trans conformer)

Parameter Bond Length (Å) / Bond Angle (°)
C=C (olefinic) ~1.34
C-C (single) ~1.47
C=O ~1.21
O-H ~0.97
C-C-O (angle) ~123°
C-C=C (angle) ~120°

Note: These are representative values for cinnamic acid and are intended to be illustrative.

Theoretical vibrational frequency analysis is a key outcome of quantum chemical calculations, providing insights into the molecular vibrations of a compound. The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

For analogous compounds like cinnamic acid and cinnamaldehyde, DFT calculations have successfully predicted their vibrational spectra. scielo.org.mx The characteristic vibrational modes, such as the C=O stretching of the carboxylic acid group, the C=C stretching of the propenoic acid chain, and various vibrations of the phenyl ring, can be identified and assigned. scielo.org.mx

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Cinnamic Acid

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H Stretch ~3700
C-H Stretch (aromatic) ~3100-3200
C=O Stretch ~1750
C=C Stretch ~1650
C-O Stretch ~1350
O-H Bend ~1250

Note: These are representative values for cinnamic acid and are intended to be illustrative.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. core.ac.ukresearchgate.net A smaller gap suggests higher reactivity and lower stability. core.ac.uk

Computational studies on similar aromatic carboxylic acids have determined these electronic parameters, providing insights into their behavior in chemical reactions. researchgate.net The energies of these frontier molecular orbitals are critical for predicting the electronic and optical properties of molecules. researchgate.net

Table 3: Illustrative HOMO-LUMO Energies and Band Gap for a Substituted Propenoic Acid

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.5
HOMO-LUMO Gap 5.0

Note: These are representative values for a generic substituted propenoic acid and are intended to be illustrative.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular bonding and interaction among bonds in a molecular system. It provides a detailed picture of the delocalization of electron density, which is described as hyperconjugative interactions. These interactions, such as the delocalization of lone pair electrons (n) into antibonding orbitals (σ* or π*), contribute to the stabilization of the molecule. nih.govresearchgate.net

NBO analysis on related compounds, such as substituted cinnamic acids, has been used to understand the influence of substituents on the electronic structure and stability. nih.gov The stabilization energies associated with these hyperconjugative interactions can be quantified, providing a measure of their significance.

Molecular Electrostatic Potential Surface (MEPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Negative potential regions (typically colored in shades of red) are susceptible to electrophilic attack, while positive potential regions (colored in shades of blue) are prone to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions and chemical reactivity.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This allows for a detailed understanding of the kinetics and thermodynamics of a reaction, providing insights that are often difficult to obtain through experimental methods alone. For instance, computational studies can elucidate the step-by-step process of a reaction, including bond breaking and formation events.

Conformation Analysis and Conformational Landscapes

The conformational flexibility of 3-(2,3-Dimethylphenyl)-2-propenoic acid is primarily dictated by the rotation around two key single bonds: the C(aryl)-C(vinyl) bond and the C(vinyl)-C(carboxyl) bond. The interplay of electronic effects, such as conjugation between the phenyl ring, the propenoic acid moiety, and the steric hindrance imposed by the ortho- and meta-methyl groups, governs the molecule's three-dimensional structure and its conformational landscape. While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the literature, valuable insights can be drawn from theoretical investigations of structurally related compounds, such as substituted cinnamic acids and styrene (B11656) derivatives.

The planarity of the molecule is a central aspect of its conformation. For cinnamic acid and its simple derivatives, a largely planar conformation is favored to maximize π-conjugation between the aromatic ring and the propenoic acid side chain. However, the presence of substituents on the phenyl ring, particularly at the ortho position, can introduce significant steric strain, leading to a non-planar arrangement. In the case of this compound, the methyl group at the 2-position is expected to cause a significant deviation from planarity.

Computational studies on sterically hindered styrene derivatives have shown that the vinyl group is often twisted out of the plane of the aromatic ring. For instance, in 3-methylstyrene, two distinct conformers (syn and anti) have been identified, with rotational barriers for the methyl group being influenced by its position relative to the vinyl group colostate.edu. For this compound, the rotation around the C(aryl)-C(vinyl) bond (defined by the dihedral angle τ1) would likely result in a potential energy surface with multiple minima corresponding to non-planar conformations that balance steric repulsion and conjugative stabilization.

The rotation of the carboxyl group relative to the vinyl group (defined by the dihedral angle τ2) adds another layer of complexity. Generally, for α,β-unsaturated carboxylic acids, two stable planar conformations of the carboxyl group are possible: s-trans and s-cis, with the s-trans conformer often being more stable.

Based on computational studies of similar molecules, a potential energy surface for this compound would likely reveal several low-energy conformers. The global minimum is expected to be a non-planar structure where the phenyl ring is rotated out of the plane of the propenoic acid moiety to alleviate the steric clash between the ortho-methyl group and the vinyl hydrogen. The carboxyl group is likely to prefer a near-planar orientation with respect to the double bond to maintain conjugation.

The following table presents a hypothetical representation of possible stable conformers and their defining dihedral angles, based on the analysis of related substituted propenoic acids. The relative energies are illustrative and would require specific quantum chemical calculations for precise determination.

ConformerDihedral Angle τ1 (C2-C1-Cα=Cβ)Dihedral Angle τ2 (Cα-Cβ-C=O)Relative Energy (kcal/mol)
I ~45°~180° (s-trans)0.0 (Global Minimum)
II ~45°~0° (s-cis)~1.5
III ~135°~180° (s-trans)~2.0
IV ~135°~0° (s-cis)~3.5

Note: The dihedral angles and relative energies are estimations based on structurally similar molecules and require dedicated computational studies for accurate validation.

The conformational landscape is likely characterized by relatively low energy barriers between these minima, allowing for rapid interconversion at room temperature. The rotational barrier around the C(aryl)-C(vinyl) bond is expected to be higher than that of the C(vinyl)-C(carboxyl) bond due to the significant steric interactions involving the dimethylphenyl group. Understanding this conformational landscape is crucial as the specific three-dimensional arrangement of the molecule can influence its chemical reactivity and biological activity.

Investigation of Biological Interactions and Activities at the Molecular and Cellular Level

Antimicrobial Activity Studies

Scientific investigations into the antimicrobial properties of 3-(2,3-Dimethylphenyl)-2-propenoic acid are not found in the reviewed literature. The general class of cinnamic acids and their derivatives are known to exhibit antimicrobial properties against a range of pathogens. mdpi.commdpi.comnih.govcabidigitallibrary.orgnih.gov However, the specific efficacy and activity spectrum for the 2,3-dimethylphenyl derivative have not been reported.

Efficacy against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

There is no specific data available from research studies on the efficacy of this compound against the bacterial strains Escherichia coli or Staphylococcus aureus. Studies on other cinnamic acid derivatives have shown activity against these bacteria, but these findings cannot be extrapolated to the specific compound . cabidigitallibrary.orgmdpi.comnih.gov

Efficacy against Fungal Pathogens (e.g., Candida albicans)

No published studies were found that evaluate the antifungal efficacy of this compound against fungal pathogens such as Candida albicans. While various phenolic compounds and cinnamic acid esters have demonstrated activity against C. albicans, specific data for 2,3-Dimethylcinnamic acid is absent from the current scientific record. nih.govusda.govresearchgate.netmdpi.com

Elucidation of Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)

The molecular mechanism of antimicrobial action for this compound has not been elucidated in available research. For many antimicrobial peptides and other cinnamic acid derivatives, a primary mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death. nih.govnih.gov However, without specific studies, it is not possible to confirm if this compound acts via this or any other mechanism.

Anti-inflammatory Response Investigations

Investigations into the anti-inflammatory potential of this compound have not been reported in the available literature. Cinnamic acid and its analogs are recognized for their anti-inflammatory effects, often linked to the inhibition of key enzymes and signaling pathways in the inflammatory cascade. nih.govnih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., COX-1/COX-2, LOX)

There is no specific data documenting the inhibitory activity of this compound against the pro-inflammatory enzymes cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or lipoxygenase (LOX). Many natural products and synthetic derivatives are explored as dual inhibitors of COX and LOX pathways to achieve anti-inflammatory effects. nih.govnih.govresearchgate.netrootspress.orgresearchgate.net However, the potential of 2,3-Dimethylcinnamic acid in this regard remains uninvestigated.

Modulation of Cytokine Production and Inflammatory Pathways

No research findings are available that describe the modulation of cytokine production (such as IL-6, TNF-α) or other inflammatory pathways by this compound. Studies on unsubstituted cinnamic acid have shown it can suppress the expression of pro-inflammatory cytokines. nih.gov Whether the 2,3-dimethyl derivative possesses similar or enhanced activity is currently unknown.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of cinnamic acid derivatives is a widely studied area, with activity being highly dependent on the molecular structure. researchgate.netnih.gov The primary mechanisms by which these compounds exert their antioxidant effects involve scavenging free radicals, which are highly reactive species that can cause cellular damage. nih.govnih.gov The effectiveness of a cinnamic acid derivative as a free radical scavenger is often linked to the presence and position of hydroxyl (-OH) groups on the aromatic ring. researchgate.netnih.gov Compounds with catechol (dihydroxy) moieties are particularly effective radical scavengers. nih.gov

The antioxidant capacity of this class of compounds is evaluated through various assays, each based on a different mechanism of action. mdpi.com Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation. researchgate.net

FRAP (Ferric Reducing Antioxidant Power): Determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

CUPRAC (Cupric Reducing Antioxidant Capacity): Measures the capacity of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). mdpi.com

Hydroxyl Radical (HO•) Scavenging Assay: Evaluates the ability to neutralize the highly reactive hydroxyl radical, which can be generated through reactions like the Fenton and Haber-Weiss reactions. nih.govmdpi.commdpi.com

While cinnamic acid itself shows little to no DPPH radical scavenging activity, its derivatives, particularly those with hydroxyl substitutions, can be potent antioxidants. researchgate.net For This compound , the absence of hydroxyl groups on the phenyl ring suggests its direct free-radical scavenging activity via hydrogen atom donation may be limited compared to hydroxylated analogs like caffeic or ferulic acid. However, the electron-donating nature of the two methyl groups on the phenyl ring could influence the electronic properties of the molecule and contribute to some level of antioxidant or stabilizing activity. mdpi.com

Table 1: Common Antioxidant Assays for Cinnamic Acid Derivatives

Assay NamePrincipleMeasured Outcome
DPPH Assay Hydrogen/electron donation to the stable DPPH radical.Decrease in absorbance at ~517 nm.
ABTS Assay Scavenging of the pre-formed ABTScation radical.Decrease in absorbance at ~734 nm.
FRAP Assay Reduction of a ferric-tripyridyltriazine complex to its ferrous form.Formation of a blue-colored product measured spectrophotometrically.
CUPRAC Assay Reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine.Increase in absorbance at ~450 nm.
HO• Scavenging Neutralization of hydroxyl radicals, preventing them from degrading a target molecule.Inhibition of the degradation of a detector molecule (e.g., deoxyribose).

Interaction with Biomolecules and Molecular Targets

The interaction between small molecules and DNA is crucial for understanding their mechanisms of action and potential toxicological effects. mdpi.com Small molecules can bind to DNA through non-covalent interactions, which are primarily categorized into three modes: intercalation, groove binding, and electrostatic binding. mdpi.com

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov

Groove Binding occurs when a molecule fits into the minor or major groove of the DNA helix. researchgate.net

Electrostatic Interaction happens between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

For This compound , a specific binding mode has not been empirically determined. However, its structure provides clues to its likely interaction. The planarity of the propenoic acid and the phenyl ring could theoretically allow for intercalation. However, the presence of two methyl groups at the 2- and 3-positions of the phenyl ring may introduce steric hindrance, potentially making intercalation less favorable compared to flatter molecules. nih.gov It is plausible that this compound, similar to other propionic acid derivatives, could favor groove binding, where the dimethylphenyl group would reside within one of the DNA grooves. mdpi.comresearchgate.net

Enzymes are critical targets for therapeutic agents. Dihydrofolate reductase (DHFR) and soluble epoxide hydrolase (sEH) are two such enzymes of significant interest.

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govscbt.com Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for anticancer and antimicrobial drugs. nih.govwikipedia.org

Soluble Epoxide Hydrolase (sEH) is involved in the metabolism of fatty acids, converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is pursued as a therapeutic strategy for hypertension and inflammation.

While the outline specifies DHFR and sEH, there is no direct evidence in the reviewed literature of This compound inhibiting these specific enzymes. However, the broader classes of cinnamic and arylpropionic acid derivatives are known to inhibit various other enzymes. humanjournals.comorientjchem.org For instance, many arylpropionic acids are well-known inhibitors of cyclooxygenase (COX) enzymes, which is the basis of their anti-inflammatory activity. humanjournals.comorientjchem.org Furthermore, various cinnamic acid derivatives have been shown to be potent inhibitors of the low Km mitochondrial aldehyde dehydrogenase by competing with NAD+/NADH for binding to the enzyme. nih.gov These findings demonstrate that the chemical scaffold of This compound has the potential to interact with enzyme active sites.

Table 2: Examples of Enzyme Inhibition by Related Cinnamic and Propionic Acid Derivatives

Compound ClassEnzyme TargetInhibition FindingReference
Cinnamic Acid DerivativesMitochondrial Aldehyde DehydrogenaseCompetitive inhibition with respect to NAD+. Potent inhibitors include α-cyano-3,4-dihydroxythiocinnamamide (Ki 0.6 µM). nih.gov
Cinnamic AcidsSoybean Lipoxygenase (LOX)Phenyl-substituted cinnamic acids showed good inhibitory activity against soybean LOX. nih.gov
Aryl Propionic AcidsCyclooxygenase (COX)The (S)-enantiomer of many arylpropionic acids is a known inhibitor of COX isoenzymes, suppressing prostaglandin (B15479496) biosynthesis. humanjournals.comorientjchem.org

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system. nih.govtmc.edu Due to their role in numerous neurological processes and disorders, AMPA receptors are significant targets for drug development. nih.govnih.gov Ligands can act as agonists, antagonists (inhibitors), or allosteric modulators of the receptor. tmc.edunih.gov

While there are no specific binding studies for This compound at the AMPA receptor, the outline correctly points to research on related compounds. The arylpropionic acid scaffold is a feature of some molecules that interact with AMPA receptors. Studies on aryl-substituted phenylalanines, which share structural similarities, have revealed different binding modes and activities at AMPA receptors. bindingdb.org Furthermore, a major class of non-competitive AMPA receptor antagonists (negative allosteric modulators) are 2,3-benzodiazepine derivatives, such as GYKI-52466. nih.govbiorxiv.org These antagonists bind within the ion channel collar of the receptor, inhibiting it by decoupling the ligand-binding domains from the ion channel. tmc.edu The development of selective antagonists for different AMPA receptor subtypes (composed of subunits GluA1-4) is an active area of research. nih.gov The structural features of This compound make it a candidate for investigation within this chemical space, although its actual affinity and functional effect remain to be determined.

Cytotoxicity in Cellular Models (excluding human clinical context)

In vitro cytotoxicity assays using cellular models are a fundamental step in evaluating the potential biological activity of a compound. wisdomlib.org These assays measure the ability of a substance to cause cell death or inhibit cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.

The cytotoxic properties of cinnamic and phenylpropanoic acid derivatives have been evaluated against a variety of tumor cell lines. nih.govresearchgate.net Studies have shown that these compounds can exhibit antiproliferative activity, with their effectiveness often depending on the specific substitutions on the molecule. researchgate.net For example, a study on phenylpropanoic acid derivatives found that those with more lipophilic esters had better activity profiles, with GI₅₀ (50% growth inhibition) values in the micromolar range. researchgate.net Another study on novel cinnamic acid derivatives found low antitumor activity in general, with some exceptions showing moderate potency. nih.gov

Arylpropionic acid derivatives have also been assessed for cytotoxicity. One study evaluated a series of arylpropyl sulfonamides against prostate cancer (PC-3) and leukemia (HL-60) cell lines, finding IC₅₀ values ranging from 20.7 to 267.3 µM. nih.gov Another investigation compared the cytotoxicity of ibuprofen (B1674241) and two related propionic acid derivatives on normal and cancerous human liver cells, showing dose-dependent reductions in cell viability. upm.edu.myscialert.net

The cytotoxicity of This compound has not been specifically reported. However, based on the data for structurally related compounds, it could be expected to show some level of cytotoxic activity, likely in the micromolar range, against various cell lines. The specific IC₅₀ values would depend on the cell type and the compound's ability to enter the cell and interact with intracellular targets.

Table 3: Examples of In Vitro Cytotoxicity of Related Cinnamic and Propionic Acid Derivatives

Compound/DerivativeCell LineActivity MetricResultReference
N-(3,4-dimethoxycinnamoyl)histamineHeLa (cervical cancer)IC₅₀>100 µM nih.gov
N-(3,4-dimethoxycinnamoyl)histamineA-549 (lung cancer)IC₅₀>100 µM nih.gov
N-(4-nitrocinnamoyl)histamineHeLa (cervical cancer)IC₅₀40.2 µM nih.gov
N-(4-nitrocinnamoyl)histamineA-549 (lung cancer)IC₅₀88.5 µM nih.gov
Arylpropyl sulfonamide (analogue 15)PC-3 (prostate cancer)IC₅₀29.2 µM nih.gov
Arylpropyl sulfonamide (analogue 15)HL-60 (leukemia)IC₅₀20.7 µM nih.gov
3-(4-aminophenyl)propionic acidTHLE-2 (normal liver)Cell Viability79.5% viability at 100 µM upm.edu.my
IbuprofenTHLE-2 (normal liver)Cell ViabilityLeast toxic of 3 tested compounds upm.edu.my

Advanced Applications in Chemical Sciences and Materials Development

Role as a Key Intermediate in Complex Organic Synthesis

Cinnamic acid and its derivatives are well-established as crucial intermediates in the synthesis of a wide array of more complex organic molecules. nih.gov They serve as precursors in the biosynthesis of numerous aromatic natural products, including stilbenes and styrenes, through decarboxylation reactions. In synthetic chemistry, the α,β-unsaturated acid functionality of the propenoic acid group, combined with the reactive phenyl ring, offers multiple sites for chemical transformation.

The general class of propenoic acids is instrumental in constructing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, derivatives of 3-aryl-propanoic acids are used as precursors for synthesizing pyridazinone, triazolopyridazine, furanone, and oxazinone heterocycles. ekb.eg While specific synthetic pathways originating from the 2,3-dimethylphenyl isomer are not extensively detailed in readily available literature, its structural similarity to other dimethylphenyl propenoic acids, such as the 3,4-dimethylphenyl derivative, suggests its utility in similar synthetic strategies for creating complex heterocyclic systems. ekb.eg The synthesis of quinazoline derivatives, another important class of heterocyclic compounds, can also involve cinnamic acid precursors in multi-component reactions. mdpi.com The presence of the dimethylphenyl group can be leveraged to tune the electronic and steric properties of the final products, influencing their biological activity and physical characteristics.

Development of Functional Materials and Polymers

Derivatives of 3-(2,3-Dimethylphenyl)-2-propenoic acid have been identified as valuable monomers for the modification of commercial polymers and the creation of novel functional materials. Specifically, Isopropyl 2-cyano-3-(2,3-dimethylphenyl)-2-propenoate, a closely related derivative, has been successfully copolymerized with styrene (B11656) using radical initiation. This process demonstrates the capacity of the 2,3-dimethylphenyl propenoate structure to be incorporated into polymer chains, thereby modifying the properties of the resulting material.

Research on the copolymerization of various substituted isopropyl cyanophenyl propenoates with styrene shows that these monomers can be readily integrated into polymer backbones. researchgate.netchemistryjournal.in The resulting copolymers are typically soluble in common organic solvents like ethyl acetate, THF, and chloroform, and insoluble in alcohols and ethers. chemistryjournal.in

The thermal properties of these copolymers are of significant interest for material applications. Thermogravimetric analysis (TGA) of copolymers containing similar substituted propenoates indicates high thermal stability, often with a two-step decomposition process. The initial decomposition typically occurs in the 250-500°C range, with a second decomposition phase at higher temperatures (500-800°C). chemistryjournal.in Differential Scanning Calorimetry (DSC) analyses often show a single glass transition temperature (Tg) for the copolymers, which is generally higher than that of polystyrene, indicating that the incorporation of the propenoate monomer enhances the thermal resistance of the material. chemistryjournal.in

Table 1: General Thermal Properties of Styrene-Isopropyl Cyanophenyl Propenoate Copolymers

Property Observation Reference
Initial Decomposition (TGA) 250-500°C range chemistryjournal.in
Residue after first decomposition 3-6% wt chemistryjournal.in
Second Decomposition (TGA) 500-800°C range chemistryjournal.in

| Glass Transition Temp. (Tg) | Single Tg, higher than polystyrene | chemistryjournal.in |

These findings underscore the potential of this compound derivatives in creating specialty polymers with tailored thermal and physical properties for advanced material applications.

Contribution to the Design of Novel Chemical Scaffolds

The cinnamic acid framework is recognized as a "privileged scaffold" in medicinal chemistry and drug design. This term refers to a molecular core structure that is capable of binding to multiple biological targets, allowing for the generation of diverse libraries of compounds with a wide range of biological activities. The α,β-unsaturated acid moiety is a key feature that can act as a Michael acceptor, and the aromatic ring can be functionalized to modulate activity and specificity. nih.gov

The 2,5-dimethylphenyl scaffold, an isomer of the 2,3-dimethylphenyl structure, is a common feature in many antimicrobial compounds and has been the subject of extensive research for developing new agents against antibiotic-resistant infections. nih.gov Similarly, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid structure has been identified as a promising scaffold for developing novel anticancer candidates. mdpi.com

While research specifically highlighting the this compound scaffold is limited, its structure provides a unique substitution pattern on the phenyl ring. This specific arrangement of methyl groups influences the molecule's conformation, lipophilicity, and electronic properties. By using this compound as a starting point, chemists can design and synthesize novel derivatives, exploring how the 2,3-dimethylphenyl moiety interacts with biological targets. This scaffold-based approach is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify new therapeutic agents. lbl.govsemanticscholar.org

Applications in Chemo-Sensors and Probes

Cinnamic acid derivatives are emerging as highly promising candidates for the development of chemosensors and fluorescent probes. Their inherent chemical properties, including the ability to engage in hydrogen bonding, π-π stacking, and electrostatic interactions, allow them to selectively bind with specific analytes such as metal ions or biological molecules. nih.gov This binding event can be designed to trigger a measurable change in the molecule's physical or chemical properties, such as a shift in color or fluorescence, forming the basis of a sensor. nih.gov

The versatility of the cinnamic acid structure allows for easy chemical modification, enabling the tailoring of probes for specific targets. For example, conjugates of coumarin and cinnamic acid derivatives have been designed as environmentally sensitive fluorescent probes for the detection of α-glucosidase, an important enzyme in diabetes research. nih.gov These probes exhibit enhanced fluorescence upon binding to the enzyme, providing a clear signal of its presence. nih.gov

While specific applications of this compound in this field are not yet widely reported, its fundamental structure is well-suited for such development. The dimethylphenyl group can be used to fine-tune the probe's photophysical properties and its interaction with the target analyte. The propenoic acid moiety provides a convenient handle for conjugation to fluorophores (like coumarin or rhodamine) or to specific recognition elements, creating sophisticated probes for biological imaging and environmental monitoring. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 3-(2,3-Dimethylphenyl)-2-propenoic acid, while not specifically detailed in the literature, can be approached through several established synthetic methodologies for producing α,β-unsaturated carboxylic acids. Future research could focus on optimizing these routes for efficiency, sustainability, and yield.

Established Synthetic Methodologies:

Reaction NameReactantsGeneral Description
Knoevenagel Condensation 2,3-Dimethylbenzaldehyde (B27725) and Malonic AcidA nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. researchgate.net
Perkin Reaction 2,3-Dimethylbenzaldehyde and Acetic Anhydride (B1165640)An aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid. wjbphs.com
Wittig Reaction 2,3-Dimethylbenzaldehyde and a Phosphonium (B103445) YlideThe reaction of an aldehyde with a triphenyl phosphonium ylide (Wittig reagent) to form an alkene.
Heck Coupling 2,3-Dimethylphenyl Halide and Acrylic AcidA palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.
Claisen-Schmidt Condensation 2,3-Dimethylbenzaldehyde and an Ester EnolateA condensation reaction between an aldehyde or ketone with an ester.

Future synthetic explorations could focus on developing greener methodologies, such as utilizing water as a solvent, employing microwave-assisted synthesis to reduce reaction times, or developing catalytic systems with higher turnover numbers and selectivity. nih.gov The use of biocatalysis, for instance, using enzymes to carry out specific steps, could also be a promising avenue for sustainable production.

Deeper Mechanistic Understanding of Biological Activities

Arylpropenoic acid derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsdjournal.org The specific biological effects of the 2,3-dimethyl substitution pattern on the phenyl ring of 3-phenyl-2-propenoic acid are yet to be determined.

Future research should involve in-vitro and in-vivo studies to elucidate the pharmacological profile of this compound. Initial investigations could screen for:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent. The mechanism of action, such as membrane disruption or enzyme inhibition, could then be investigated. mdpi.comnih.gov

Anti-inflammatory Activity: Evaluating its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases. wjbphs.com

Anticancer Activity: Screening against various cancer cell lines to assess its cytotoxic or cytostatic effects. Mechanistic studies could then focus on pathways such as apoptosis induction or cell cycle arrest. nih.gov

The biological activity of cinnamic acid derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the aromatic ring. nih.gov Understanding how the 2,3-dimethylphenyl moiety interacts with biological targets will be crucial.

Design and Synthesis of Advanced Analogues with Tuned Properties

Based on the initial biological screening of this compound, the design and synthesis of advanced analogues could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. beilstein-journals.org

Strategies for Analogue Design:

Modification SitePotential ModificationsDesired Outcome
Carboxylic Acid Group Esterification, Amidation, Conversion to bioisosteres (e.g., tetrazoles)Improved cell permeability, altered metabolic stability, enhanced target binding. rsdjournal.org
Aromatic Ring Introduction of other substituents (e.g., hydroxyl, methoxy, halo groups)Modulation of electronic properties and lipophilicity to enhance biological activity. nih.gov
Alkene Double Bond Reduction, Isomerization (cis/trans), CyclizationAlteration of conformational rigidity and spatial arrangement of functional groups. researchgate.net

Structure-activity relationship (SAR) studies will be essential to guide the design of these new analogues. rsdjournal.org Computational modeling and docking studies could also be employed to predict the binding of these analogues to specific biological targets, thereby rationalizing the design process.

Integration with High-Throughput Screening for Novel Modalities

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds against a specific biological target. nih.govazolifesciences.com A library of analogues based on the this compound scaffold could be synthesized and subjected to HTS to identify "hit" compounds with desired biological activities. nih.gov

This approach can accelerate the discovery process and uncover unexpected therapeutic applications. ewadirect.comyoutube.com The data generated from HTS can provide valuable insights into the SAR of this class of compounds and guide further optimization efforts.

Application in Advanced Catalysis or Material Science Formulations

Substituted cinnamic acids and their derivatives have found applications beyond pharmacology, notably in catalysis and material science. rsc.orgmdpi.com

Potential Applications:

Catalysis: The carboxylic acid and alkene functionalities could allow the molecule to act as a ligand for metal catalysts or as an organocatalyst itself. For instance, cinnamic acid derivatives have been studied as catalysts in benzoxazine (B1645224) polymerizations. mdpi.com

Material Science: Cinnamic acid derivatives are recognized as promising building blocks for advanced polymers due to their structural features. researchgate.netrsc.org They can be incorporated into polymers to modify their properties, such as thermal stability and photoreactivity. They have also been investigated as potential environmentally friendly plasticizers for polymers like PVC. mdpi.com The specific properties that this compound might confer to a polymer are an area ripe for investigation. Cinnamic acid derivatives have also been used in the development of copolymers. acs.org

Future research in these areas would involve synthesizing polymers incorporating this specific monomer and characterizing their physical and chemical properties. Its potential as a ligand in catalytic systems for various organic transformations could also be explored.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2,3-Dimethylphenyl)-2-propenoic acid?

Answer: The compound can be synthesized via Knoevenagel condensation between 2,3-dimethylbenzaldehyde and malonic acid under acidic catalysis (e.g., acetic acid with a catalytic amount of pyridine). This method is effective for α,β-unsaturated carboxylic acids, with reaction temperatures typically maintained at 80–100°C for 6–12 hours. Post-synthesis, recrystallization using ethanol or methanol ensures purity .

Advanced: How can reaction parameters be optimized to enhance yield and selectivity in the synthesis of this compound?

Answer: Key optimizations include:

  • Catalyst selection : Piperidine or ammonium acetate improves reaction kinetics compared to pyridine.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but may require careful pH control.
  • Temperature modulation : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like decarboxylation.
  • Microwave-assisted synthesis : Reduces reaction time by 50–70% while maintaining yields >85% .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer: Essential techniques include:

  • 1H/13C NMR : To confirm the propenoic acid backbone (δ ~6.3–7.8 ppm for vinyl protons) and methyl substituents on the aromatic ring (δ ~2.2–2.5 ppm).
  • IR spectroscopy : Characteristic peaks for C=O (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₂O₂) with an expected [M+H]+ peak at m/z 177.0913 .

Advanced: How to address discrepancies between experimental and computational NMR chemical shifts for this compound?

Answer: Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

  • 2D NMR (HSQC/HMBC) : Resolves ambiguities in proton-carbon correlations, especially for overlapping vinyl/aromatic signals.
  • DFT calculations : Using software like Gaussian or ORCA with solvent models (e.g., IEFPCM for DMSO) improves shift predictions.
  • Variable-temperature NMR : Identifies dynamic rotational barriers in the propenoic acid group .

Basic: What assays are suitable for evaluating the bioactivity of this compound?

Answer: Prioritize in vitro assays such as:

  • Antimicrobial activity : Disk diffusion against S. aureus and E. coli (zone inhibition measured at 24–48 hours).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values.
  • Antioxidant potential : DPPH radical scavenging (EC₅₀ calculation at 517 nm) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer: Focus on:

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl ring.
  • Stereochemical modifications : Synthesize E/Z isomers to assess geometry-dependent activity.
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with SPR or ITC binding assays .

Basic: What chromatographic methods ensure purity assessment of this compound?

Answer:

  • HPLC : C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), UV detection at 254 nm.
  • GC-MS : DB-5MS column, splitless injection at 250°C, EI ionization (70 eV) for fragmentation pattern matching .

Advanced: How to employ LC-MS/MS for quantifying trace impurities in synthesized this compound?

Answer:

  • Ionization optimization : ESI+ mode with sheath gas (40 psi) and capillary voltage (3.5 kV).
  • MRM transitions : Monitor m/z 177 → 133 (quantifier) and 177 → 105 (qualifier) for the target compound.
  • Calibration curve : Linear range 0.1–100 ng/mL (R² > 0.995), LOD/LOQ < 0.05 ng/mL.
  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) to correct signal suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.